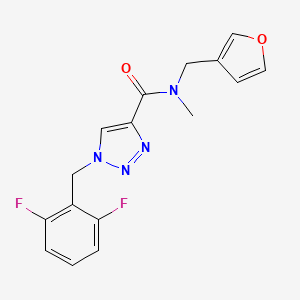![molecular formula C16H16ClNO2 B5501328 2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)
2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves acylation reactions, where specific reactants like aminophenol and benzoyl chloride are reacted in suitable solvents such as tetrahydrofuran (THF). These reactions are characterized using techniques like ^1H NMR, ^13C NMR, and elemental analysis. The molecular structure is often confirmed through X-ray crystallography and density functional theory (DFT) calculations (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination through single crystal X-ray diffraction and DFT calculations reveal insights into the compound's geometry. Studies have shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, particularly dihedral angles and the rotational conformation of aromatic rings. These structural insights are crucial for understanding the compound's chemical behavior (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound include acylation, substitution, and condensation processes. The reactivity of the compound can be altered by introducing different groups adjacent to the amide group, affecting its planarity and potential for further reactions. Spectroscopic analyses (IR, UV-Vis) and molecular modeling (DFT) are utilized to elucidate structural configurations and reactivity. The dipole moment and molecular geometry play a significant role in the compound's ability to interact with surrounding molecules, influencing its chemical properties and potential applications (Galal et al., 2018).
Physical Properties Analysis
The physical properties, such as density, refractive index, molar refractivity, and polarizability, are essential for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and correlate with the compound's structure and electronic configuration. Such analyses contribute to a deeper understanding of the compound's intermolecular interactions and stability (Sawale et al., 2016).
科学的研究の応用
Chromatographic Techniques
Research by Lehtonen (1983) explored the reversed-phase liquid chromatographic retention of N-ethylbenzamides, substituted with various groups such as methyl, methoxy, or phenyl, which are structurally related to 2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide. This study demonstrated the influence of substituent position on chromatographic retention, suggesting implications for quantitative structure-retention relationships in chromatography (Lehtonen, 1983).
Repellent Activity Against Aedes aegypti
Garud et al. (2011) synthesized a series of substituted aromatic amides, including structures similar to 2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide, to study their repellent activity against Aedes aegypti mosquitoes. This research highlighted the potential use of such compounds in personal protection strategies against vector-borne diseases (Garud et al., 2011).
Structural and Spectroscopic Analysis
Galal et al. (2018) investigated the structural and absolute configuration of similar N-phenylbenzamide derivatives, providing insight into their molecular configurations and potential reactivity for medicinal applications. This study utilized various spectroscopic techniques, including NMR and X-ray crystallography, to elucidate compound structures, suggesting relevance to the design of new pharmaceuticals (Galal et al., 2018).
Antimicrobial Screening
Desai et al. (2013) conducted synthesis and antimicrobial screening of benzamides and thiazole derivatives, examining their effectiveness against bacterial and fungal infections. While not directly mentioning 2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide, the study provides a framework for assessing the antimicrobial potential of structurally related benzamide compounds (Desai et al., 2013).
特性
IUPAC Name |
2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-6-7-14(15(17)8-11)16(19)18-13-5-3-4-12(9-13)10-20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMXLVICJLLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)
![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)
![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)
![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)
![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)
